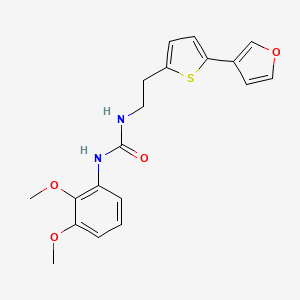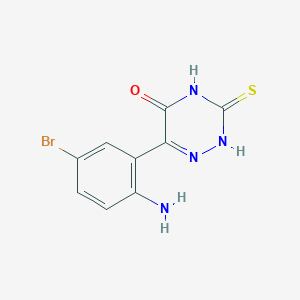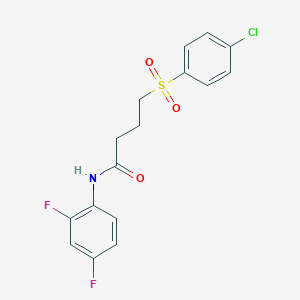
1-(2,3-Dimethoxyphenyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethoxyphenyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea, also known as DFTU, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea is not fully understood, but it is believed to involve the inhibition of protein kinase CK2, a key regulator of cell proliferation and survival. 1-(2,3-Dimethoxyphenyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea has been shown to bind to the ATP-binding site of CK2, thereby inhibiting its activity. This results in the downregulation of various signaling pathways involved in cell proliferation and survival, leading to apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
1-(2,3-Dimethoxyphenyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea has been shown to have various biochemical and physiological effects. Studies have shown that 1-(2,3-Dimethoxyphenyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea can induce G2/M cell cycle arrest, inhibit DNA synthesis, and downregulate the expression of various oncogenes. 1-(2,3-Dimethoxyphenyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(2,3-Dimethoxyphenyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea is its high potency and selectivity towards CK2, which makes it a promising candidate for the development of anti-cancer drugs. However, one of the limitations of 1-(2,3-Dimethoxyphenyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea is its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 1-(2,3-Dimethoxyphenyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea. One of the areas of interest is the development of novel formulations and delivery systems to improve its solubility and bioavailability. Another area of interest is the investigation of its potential applications in other diseases, such as neurodegenerative disorders and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea and its downstream signaling pathways, which may provide insights into the development of new therapeutic strategies for cancer treatment.
Conclusion:
In conclusion, 1-(2,3-Dimethoxyphenyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea is a synthetic compound that has shown significant potential as an anti-cancer agent. Its high potency and selectivity towards CK2 make it a promising candidate for the development of novel anti-cancer drugs. However, further studies are needed to fully understand its mechanism of action and downstream signaling pathways, as well as its potential applications in other diseases.
Métodos De Síntesis
The synthesis of 1-(2,3-Dimethoxyphenyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea involves the reaction of 2-(5-(furan-3-yl)thiophen-2-yl)ethylamine with 1-(2,3-dimethoxyphenyl)urea in the presence of a suitable catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product in high yield and purity.
Aplicaciones Científicas De Investigación
1-(2,3-Dimethoxyphenyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea has been extensively studied for its potential applications in various fields of research. One of the major areas of interest is its use as a potential anti-cancer agent. Studies have shown that 1-(2,3-Dimethoxyphenyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea has significant anti-proliferative effects on various cancer cell lines, including breast, lung, and colon cancer. 1-(2,3-Dimethoxyphenyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea has also been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models.
Propiedades
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-23-16-5-3-4-15(18(16)24-2)21-19(22)20-10-8-14-6-7-17(26-14)13-9-11-25-12-13/h3-7,9,11-12H,8,10H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUADHJVLOUJQMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCCC2=CC=C(S2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-dimethylphenyl)-2-(8-fluoro-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)acetamide](/img/structure/B2907444.png)
![N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2907445.png)
![3-(3-Methylthiophen-2-yl)-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]propan-1-one](/img/structure/B2907447.png)
![3-Bromo-2-phenylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B2907448.png)
![(Z)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3-dihydrothiazole](/img/structure/B2907449.png)

![N-[2-(4-ethoxyphenyl)ethyl]-5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)pentanamide](/img/structure/B2907452.png)
![ethyl 2-[8-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2907453.png)

![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 4-methylbenzoate](/img/structure/B2907457.png)

![N-[2-(2-methylindol-1-yl)ethyl]-3-nitrobenzamide](/img/structure/B2907460.png)